Levomefolate is derived from folic acid, which is commonly found in various foods, including leafy greens, legumes, and fortified cereals. The calcium salt form enhances its stability and bioavailability, making it suitable for dietary supplements and pharmaceutical formulations.
Levomefolate calcium pentahydrate belongs to the class of compounds known as folates. It is categorized as a vitamin B derivative, essential for numerous metabolic processes in the body.
The synthesis of levomefolate calcium typically involves a multi-step process:
The synthesis process can vary depending on the specific methods employed, but generally involves precise control of temperature and pH to optimize yield and purity. The crystallization step ensures that the compound is available in a stable form suitable for supplementation.
The empirical formula of levomefolate calcium pentahydrate is , with a molecular weight of approximately 497.5 g/mol . The structure features two chiral centers, resulting in multiple stereoisomers, with the naturally occurring form being (6S,αS) .
The crystal structure has been characterized using techniques such as X-ray powder diffraction, revealing detailed information about its lattice parameters and molecular arrangement. For instance, levomefolate calcium trihydrate crystallizes in space group P212121 with specific dimensions that contribute to its physical properties .
Levomefolate participates in several biochemical reactions:
The efficacy of levomefolate in these reactions is influenced by its ability to cross cellular membranes and its interaction with various enzymes involved in one-carbon metabolism.
Levomefolate functions primarily as a cofactor in one-carbon metabolism, crucial for DNA synthesis and repair. It facilitates the transfer of methyl groups necessary for the synthesis of nucleotides and amino acids, impacting gene expression and cellular function .
Research indicates that adequate levels of levomefolate can reduce plasma homocysteine concentrations, which are associated with cardiovascular health . Its unique ability to cross the blood-brain barrier allows it to influence neurological functions by participating in neurotransmitter synthesis.
Levomefolate calcium pentahydrate is widely used in dietary supplements aimed at preventing folate deficiency and supporting prenatal health by reducing the risk of neural tube defects. It is also incorporated into formulations for oral contraceptives to ensure adequate folate levels among women of childbearing age . Additionally, its role in methylation processes makes it valuable in research related to cardiovascular health and neurological function.
The scientific journey of folates began with Lucy Wills' 1931 discovery of a nutritional factor in yeast that cured macrocytic anemia in pregnancy, later isolated as folic acid in 1941. The subsequent elucidation of folate's biochemical role earned multiple Nobel Prizes: the 1959 Prize in Physiology or Medicine recognized Severo Ochoa and Arthur Kornberg's work on DNA/RNA synthesis (folate-dependent processes), while William P. Knowles' 2001 Chemistry Prize involved chiral synthesis techniques enabling production of bioactive folate forms. A pivotal breakthrough emerged in the 1990s when the Medical Research Council confirmed folate deficiency as a primary cause of neural tube defects (NTDs), establishing the necessity of prenatal folate supplementation [2] [6].
Table 1: Key Historical Milestones in Folate Research
Year | Milestone | Significance |
---|---|---|
1931 | Lucy Wills identifies "Wills factor" | First clinical link between nutrition and anemia |
1941 | Isolation of folic acid from spinach | Enabled biochemical characterization |
1953 | Discovery of dihydrofolate reductase (DHFR) pathway | Explained folic acid activation mechanism |
1960s | Identification of 5-methyltetrahydrofolate as circulatory form | Revealed physiological relevance of reduced folates |
1991 | MRC trial confirms 72% NTD risk reduction with supplementation | Catalyzed global folic acid fortification policies |
2010 | FDA approval of levomefolate-containing oral contraceptives (e.g., Beyaz®) | Validated stability of synthetic levomefolate |
Levomefolate calcium pentahydrate (CAS# 419563-18-1) is the crystalline calcium salt of (6S)-5-methyltetrahydrofolic acid coordinated with five water molecules. Its systematic IUPAC name is monocalcium mono((S)-2-(4-((((S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate) pentahydrate. The compound exhibits chirality at both the C6 position of the pteridine ring and the α-carbon of the glutamate moiety, adopting the (6S,αS) configuration essential for biological activity. Its molecular formula is C₂₀H₂₃CaN₇O₆·5H₂O with a molecular weight of 588.60 g/mol [3] [8].
Table 2: Physicochemical Properties of Levomefolate Calcium Pentahydrate
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₀H₂₃CaN₇O₆·5H₂O | Elemental analysis: C,40.81%; H,5.82%; Ca,6.81%; N,16.66%; O,29.90% |
Molecular Weight | 588.60 g/mol | Calculated from atomic masses |
Appearance | Yellow to orange crystalline solid | Light-sensitive |
Solubility | 2.7 mg/mL in water at 25°C | Higher than folic acid (1.6 mg/mL) |
Hydration States | Pentahydrate (stable), trihydrate | Pentahydrate preferred for pharmaceuticals |
Crystal System | P2₁2₁2₁ space group | Synchrotron X-ray powder diffraction |
Stability | >3 years at -20°C (dark, anhydrous) | Degrades via oxidation to 5,10-methenyl-THF |
The pentahydrate form demonstrates superior stability over amorphous variants due to hydrogen-bonded water molecules that shield the labile tetrahydrofolate core. Key stabilizing interactions include:
Levomefolate calcium pentahydrate serves as the primary circulatory and bioactive form of folate, distinguished by its capacity to bypass enzymatic activation steps required by synthetic folic acid. In one-carbon metabolism (1CM), it functions as:
A) Methyl Group Donor in Methionine Synthesis
B) Nucleotide Synthesis Modulator
C) Redox Homeostasis Contributor
Table 3: Key Enzymes Interacting with Levomefolate in 1-Carbon Metabolism
Enzyme | Abbreviation | Reaction Catalyzed | Regulation by Levomefolate/Products |
---|---|---|---|
Methionine Synthase | MTR | Homocysteine + 5-MTHF → Methionine + THF | Vitamin B12-dependent; inhibited by NO |
Methylenetetrahydrofolate Reductase | MTHFR | 5,10-CH₂-THF + NADPH → 5-MTHF + NADP⁺ | Allosterically inhibited by SAM |
Serine Hydroxymethyltransferase | SHMT | Serine + THF ↔ Glycine + 5,10-CH₂-THF | Cytosolic isoform (SHMT1) sequesters 5-MTHF |
Betaine-Homocysteine Methyltransferase | BHMT | Homocysteine + Betaine → Methionine + Dimethylglycine | Liver/kidney specific; folate-independent |
The compound's clinical significance stems from its ability to support 1CM in individuals with MTHFR polymorphisms (e.g., C677T variant reduces MTHFR activity by ~70%), making it a preferred therapeutic form over folic acid. Unlike folic acid, levomefolate does not require DHFR-mediated reduction—a critical advantage given DHFR saturation at supplemental doses and its inhibition by drugs like methotrexate [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7